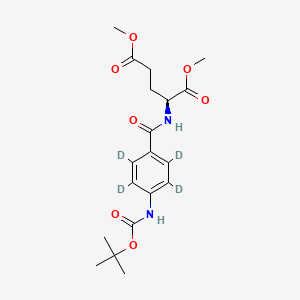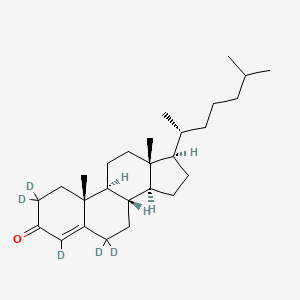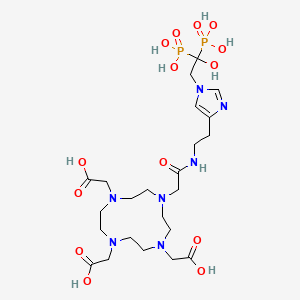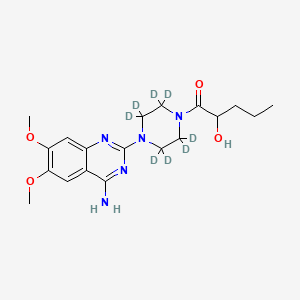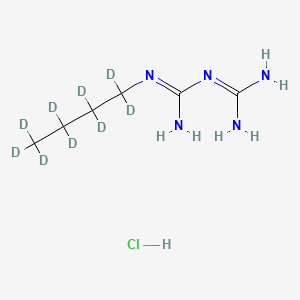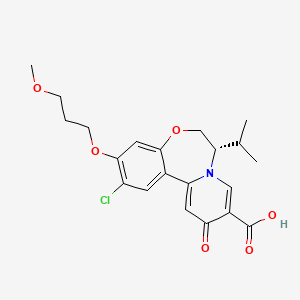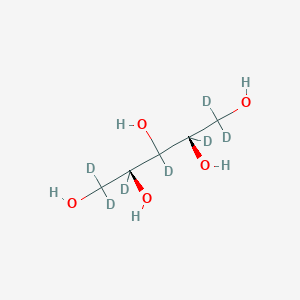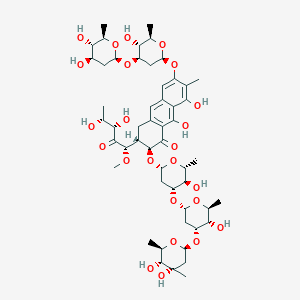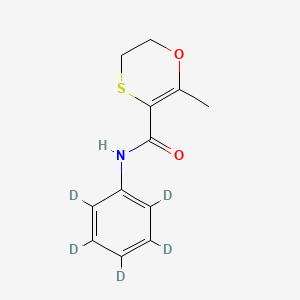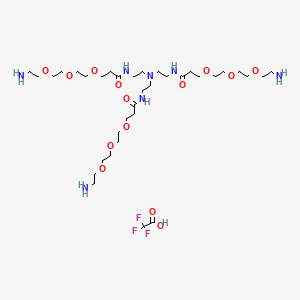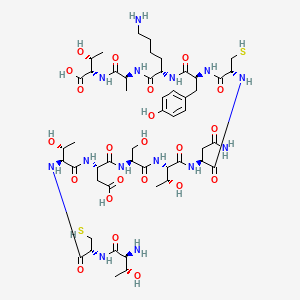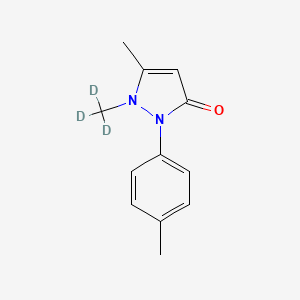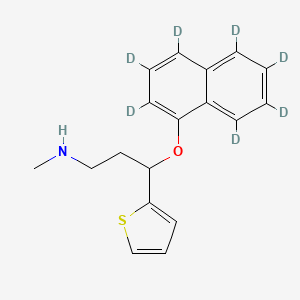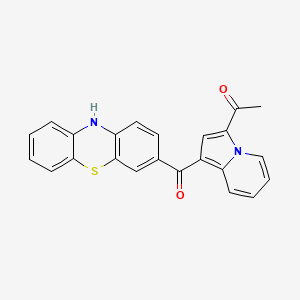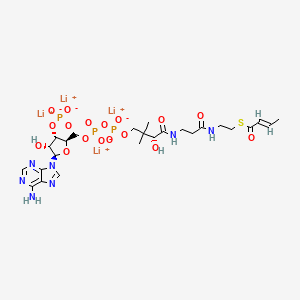
2-Butenoyl coenzyme A (lithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoyl coenzyme A (lithium), also known as crotonoyl coenzyme A lithium salt, is a biochemical compound with the empirical formula C25H40N7O17P3S and a molecular weight of 835.61 g/mol . It is commonly used as a substrate for various enzymes, including enoyl-ACP reductase and β-hydroxyacyl-acyl carrier protein dehydratase (FabZ) .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butenoyl coenzyme A (lithium) can be synthesized through a series of chemical reactions involving the condensation of crotonic acid with coenzyme A. The reaction typically requires the presence of activating agents such as carbodiimides to facilitate the formation of the thioester bond .
Industrial Production Methods
Industrial production methods for 2-Butenoyl coenzyme A (lithium) involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually purified through techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level of ≥90% .
Chemical Reactions Analysis
Types of Reactions
2-Butenoyl coenzyme A (lithium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form saturated coenzyme A derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different coenzyme A derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various coenzyme A derivatives, such as butyryl coenzyme A and other substituted coenzyme A compounds .
Scientific Research Applications
2-Butenoyl coenzyme A (lithium) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Butenoyl coenzyme A (lithium) involves its role as a substrate for various enzymes. It interacts with the active sites of enzymes such as enoyl-ACP reductase and β-hydroxyacyl-acyl carrier protein dehydratase (FabZ), facilitating the catalytic conversion of substrates into products . The molecular targets and pathways involved include the fatty acid synthesis pathway and other metabolic pathways .
Comparison with Similar Compounds
2-Butenoyl coenzyme A (lithium) can be compared with other similar compounds, such as:
Butyryl coenzyme A lithium salt: Similar in structure but differs in the length of the carbon chain.
Arachidonoyl coenzyme A lithium salt: Contains a longer and more complex carbon chain.
Lauroyl coenzyme A lithium salt: Contains a longer carbon chain and is used in different enzymatic studies.
These compounds share similar biochemical properties but differ in their specific applications and the enzymes they interact with .
Properties
Molecular Formula |
C25H36Li4N7O17P3S |
|---|---|
Molecular Weight |
859.4 g/mol |
IUPAC Name |
tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C25H40N7O17P3S.4Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;;/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;;/q;4*+1/p-4/b5-4+;;;;/t14-,18-,19-,20+,24-;;;;/m1..../s1 |
InChI Key |
RRZJOXPRURHLJG-UBSBBMKYSA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


